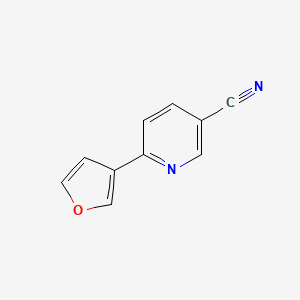

6-(Furan-3-yl)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-(Furan-3-yl)nicotinonitrile” is an organic compound that consists of a pyridine ring with a nitrile group attached to the 3-position . It is a colorless solid and is produced by ammoxidation of 3-methylpyridine .

Synthesis Analysis

The synthesis of new series of nicotinonitrile and furo[2,3-2b]pyridine heterocycles bearing thiophene substituent has been described in the literature . The nicotinonitrile derivatives were prepared from the corresponding 3-cyano-(2H)-pyridones in excellent yields .Molecular Structure Analysis

The newly synthesized compounds were characterized by extensive NMR analysis data, including 1D-NMR experiments (1H and 13C) and 2D-NMR experiments (COSY, HMBC, HSQC), as well as HRESIMS data .Chemical Reactions Analysis

The ring cyclization of the nicotinonitrile derivatives in the presence of sodium methoxide provided the furo[2,3-b]pyridines in moderate to good yields .Mechanism of Action

Target of Action

It’s known that furan derivatives have shown different pharmaceutical activities such as anticancer , HIV protease inhibitor , antiviral , and inhibitors of α-glucosidase . Therefore, it’s plausible that 6-(Furan-3-yl)nicotinonitrile may interact with similar targets.

Mode of Action

It’s known that furan derivatives can interact with various biological targets and induce changes in their function

Biochemical Pathways

It’s known that furan derivatives can affect various biochemical pathways, leading to a range of downstream effects

Result of Action

It’s known that furan derivatives can have various effects at the molecular and cellular level, including anticancer, antiviral, and enzyme inhibitory effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been used as a corrosion inhibitor for carbon steel in acidic solution, indicating that it is stable and effective in such environments

Future Directions

The future directions for “6-(Furan-3-yl)nicotinonitrile” could potentially involve further exploration of its biological effects, given that related compounds have shown a variety of such effects . Additionally, the concept of molecular hybridization, which involves combining two or more pharmacophore scaffolds in one molecule, could be an interesting avenue for future research .

Biochemical Analysis

Biochemical Properties

6-(Furan-3-yl)nicotinonitrile has been found to exhibit remarkable hypoglycemic activity . This suggests that it interacts with enzymes, proteins, and other biomolecules involved in glucose metabolism.

Cellular Effects

In cellular studies, this compound has shown significant effects on various types of cells. For instance, it has been found to exhibit potent cytotoxic activities against different tumor cell lines . It also influences cell function by disrupting key cellular signaling pathways .

Molecular Mechanism

It is suggested that it exerts its effects at the molecular level through binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been found to have remarkable hypoglycemic activity, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to exhibit hypoglycemic activity in rats .

Metabolic Pathways

It is known to exhibit hypoglycemic activity, suggesting that it interacts with enzymes or cofactors involved in glucose metabolism .

Transport and Distribution

Given its biochemical properties and cellular effects, it is likely that it interacts with certain transporters or binding proteins .

Subcellular Localization

Given its biochemical properties and cellular effects, it is likely that it is directed to specific compartments or organelles within the cell .

Properties

IUPAC Name |

6-(furan-3-yl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-5-8-1-2-10(12-6-8)9-3-4-13-7-9/h1-4,6-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXYZFZJXWWPGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d]thiazol-2-ylthio)-N-isopropyl-N-phenylacetamide](/img/structure/B2899714.png)

![Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime](/img/structure/B2899715.png)

![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2899718.png)

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B2899722.png)

![N-(3-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2899725.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2899729.png)

![6-(2-Methoxyethyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2899732.png)

![3-[(Azetidin-3-yl)amino]benzonitrile dihydrochloride](/img/structure/B2899736.png)